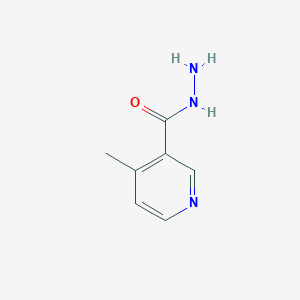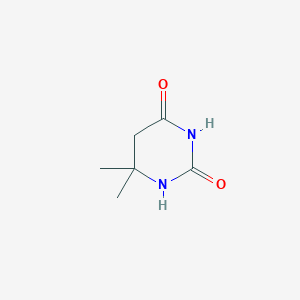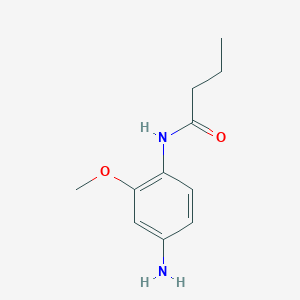
Zirconium, tetrakis(2,2-dimethylpropyl)-
Overview
Description
Zirconium, tetrakis(2,2-dimethylpropyl)-, also known as tetrakis(2,2-dimethylpropyl)zirconium(IV), is a chemical compound with the formula [CH3C(CH3)2CH2]4Zr. It is a zirconium complex where zirconium is coordinated with four 2,2-dimethylpropyl groups. This compound is known for its applications in various fields, including material science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, tetrakis(2,2-dimethylpropyl)- typically involves the reaction of zirconium tetrachloride with 2,2-dimethylpropyl lithium or 2,2-dimethylpropyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of zirconium, tetrakis(2,2-dimethylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Zirconium, tetrakis(2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Substitution: It can undergo substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Hydrolysis: The compound reacts with water to form zirconium hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent rapid decomposition.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Substitution: Various zirconium complexes depending on the substituent used
Hydrolysis: Zirconium hydroxide (Zr(OH)4)
Scientific Research Applications
Zirconium, tetrakis(2,2-dimethylpropyl)- has several scientific research applications:
Material Science: Used as a precursor for the synthesis of zirconium-based materials, including thin films and nanoparticles.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism of action of zirconium, tetrakis(2,2-dimethylpropyl)- involves its ability to coordinate with other molecules and ions. The 2,2-dimethylpropyl groups provide steric hindrance, which influences the reactivity and stability of the compound. The zirconium center can interact with various substrates, facilitating catalytic reactions and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Zirconium, tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Zirconium, tetrakis(2,2-dimethylpropyl)-
- Zirconium, tetrakis(2,2-dimethylbutyl)-
Uniqueness
Zirconium, tetrakis(2,2-dimethylpropyl)- is unique due to its specific steric properties provided by the 2,2-dimethylpropyl groups. These groups influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Properties
IUPAC Name |
2-methanidyl-2-methylpropane;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Zr/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVXKDFNSCMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38010-72-9 | |
| Record name | Zirconium, tetrakis(2,2-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038010729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)




![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)


